4-Acrylamido-3-methylbenzamide
Description
4-Acrylamido-3-methylbenzamide is a benzamide derivative featuring an acrylamido group at the 4-position and a methyl substituent at the 3-position of the benzene ring. Benzamide derivatives are widely studied due to their structural versatility and applications in medicinal chemistry, polymer science, and materials research. The acrylamido group may confer polymerization capability, while the methyl group enhances steric effects and lipophilicity .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-methyl-4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C11H12N2O2/c1-3-10(14)13-9-5-4-8(11(12)15)6-7(9)2/h3-6H,1H2,2H3,(H2,12,15)(H,13,14) |
InChI Key |
OQVLWENEOVKTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acrylamido-3-methylbenzamide typically involves the reaction of 4-acrylamidobenzoic acid with methylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 4-Acrylamido-3-methylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Acrylamido-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Acrylamido-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals
Mechanism of Action
The mechanism of action of 4-Acrylamido-3-methylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. The compound’s acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 4-Acetamido-3-nitrobenzamide) increase reactivity for electrophilic substitutions .
- Bulkier substituents (e.g., benzyloxy in 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide) reduce solubility but enhance thermal stability .
- Chlorinated derivatives (e.g., 4-(3-chloropropanamido)benzamide) are precursors for cross-coupling reactions in polymer chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
